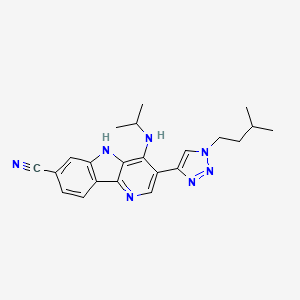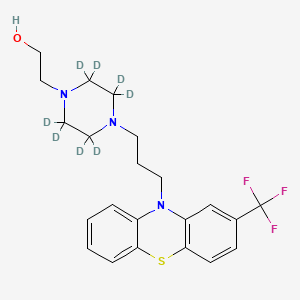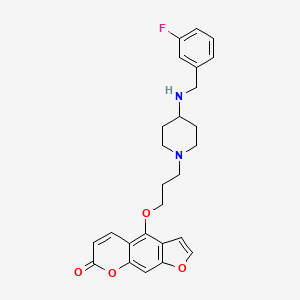![molecular formula C60H86N7O9P B12404625 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, a phosphanyl group, and multiple aromatic rings, indicating its potential utility in medicinal chemistry, biochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other precursors.
Attachment of the Phosphanyl Group: This step may involve the use of phosphanyl chloride and appropriate base conditions to attach the phosphanyl group to the purine base.
Introduction of Aromatic Rings: The aromatic rings can be introduced through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final molecule is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings and the phosphanyl group.
Reduction: Reduction reactions may target the cyano group and the purine base.
Substitution: Substitution reactions can occur at the aromatic rings and the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structure indicates possible activity as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its complex aromatic structure.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The phosphanyl group and aromatic rings may play key roles in these interactions.
相似化合物的比较
Similar Compounds
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other Purine Derivatives: Compounds such as adenosine and guanosine share the purine base but differ in their functional groups and overall structure.
Phosphanyl-Containing Compounds: Compounds with phosphanyl groups, such as triphenylphosphine, have different applications and reactivity profiles.
Uniqueness
The uniqueness of this compound lies in its combination of a purine base, phosphanyl group, and multiple aromatic rings, which confer distinct chemical and biological properties.
属性
分子式 |
C60H86N7O9P |
|---|---|
分子量 |
1080.3 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C60H86N7O9P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-26-39-72-54-53(76-77(74-40-27-38-61)67(44(4)5)45(6)7)51(75-58(54)66-42-62-52-55(66)63-59(65-57(52)69)64-56(68)43(2)3)41-73-60(46-28-24-23-25-29-46,47-30-34-49(70-8)35-31-47)48-32-36-50(71-9)37-33-48/h23-25,28-37,42-45,51,53-54,58H,10-22,26-27,39-41H2,1-9H3,(H2,63,64,65,68,69)/t51-,53+,54?,58-,77?/m1/s1 |
InChI 键 |
UOYPBRBOXKOJLE-GSEYWNCASA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)

